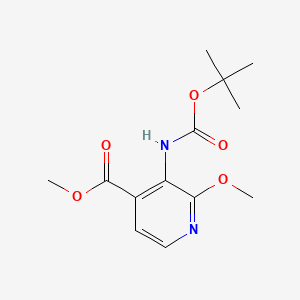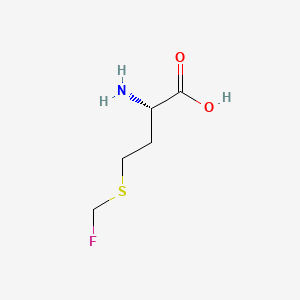
Boc-beta-N-benzylamino-L-Ala
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-beta-N-benzylamino-L-Ala, also known by its IUPAC name (2S)-3-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a compound that contains a β-amino acid. This unique structure features the amino group attached to the second carbon (β-carbon) instead of the usual α-carbon found in standard amino acids. The molecular formula of this compound is C15H22N2O4, and it has a molecular weight of 294.351 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-beta-N-benzylamino-L-Ala typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. One common method involves the reaction of Boc-D-DAP-OH with benzaldehyde . The Boc group is introduced to protect the α-amino functionality, allowing for selective coupling of the β-amino group with another amino acid during peptide chain elongation . The Boc group can be removed under mild acidic conditions to reveal the free α-amino group for further modifications .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar protection and deprotection strategies as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Boc-beta-N-benzylamino-L-Ala undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be substituted under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Mild acids such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amino acid, which can undergo further modifications .
Scientific Research Applications
Boc-beta-N-benzylamino-L-Ala is used extensively in scientific research due to its unique β-amino acid structure. This structure allows researchers to incorporate β-amino acids into peptides, leading to molecules with potentially altered conformations and biological activities compared to natural peptides. These modified peptides are valuable for studying protein-protein interactions, enzyme function, and drug development.
Mechanism of Action
The mechanism of action of Boc-beta-N-benzylamino-L-Ala primarily involves its role as a building block in peptide synthesis. The Boc group protects the α-amino functionality, allowing for selective reactions at the β-amino group. After peptide chain assembly, the Boc group can be removed to reveal the free α-amino group, enabling further modifications or cyclization to form the final peptide product .
Comparison with Similar Compounds
Similar Compounds
Boc-beta-N-benzylamino-D-Ala: Similar structure but with the D-configuration.
Boc-beta-N-methylamino-L-Ala: Contains a methyl group instead of a benzyl group.
Boc-beta-N-phenylamino-L-Ala: Contains a phenyl group instead of a benzyl group.
Uniqueness
Boc-beta-N-benzylamino-L-Ala is unique due to its β-amino acid structure and the presence of a benzyl group, which can influence the compound’s conformational and biological properties. This uniqueness makes it a valuable tool in peptide synthesis and research applications.
Properties
IUPAC Name |
(2S)-3-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-16-9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPNNZUWQFBECJ-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













